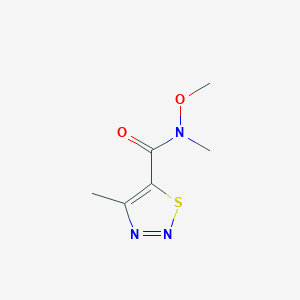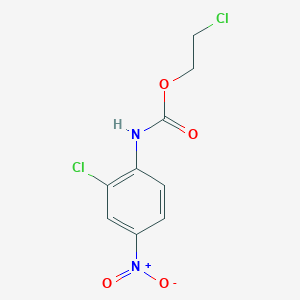![molecular formula C17H13N3O B8764515 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one CAS No. 109740-11-6](/img/structure/B8764515.png)
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
描述
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-phenylhydrazine with 2-chloroquinoline-3-carbaldehyde under basic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired pyrazoloquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines and their derivatives, which can exhibit different biological and chemical properties .
科学研究应用
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Indole Derivatives: Indole compounds have a similar aromatic system and exhibit diverse biological activities.
Imidazole Containing Compounds: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific combination of pyrazole and quinoline rings, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
109740-11-6 |
|---|---|
分子式 |
C17H13N3O |
分子量 |
275.30 g/mol |
IUPAC 名称 |
1-methyl-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-15-13-9-5-6-10-14(13)18-17(21)16(15)19-20(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21) |
InChI 键 |
XVEFSRLPXBHDDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC=CC=C3NC(=O)C2=NN1C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-(hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8764478.png)








